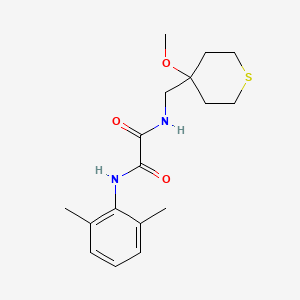

N1-(2,6-dimethylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide

CAS No.: 2034487-15-3

Cat. No.: VC5243535

Molecular Formula: C17H24N2O3S

Molecular Weight: 336.45

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034487-15-3 |

|---|---|

| Molecular Formula | C17H24N2O3S |

| Molecular Weight | 336.45 |

| IUPAC Name | N'-(2,6-dimethylphenyl)-N-[(4-methoxythian-4-yl)methyl]oxamide |

| Standard InChI | InChI=1S/C17H24N2O3S/c1-12-5-4-6-13(2)14(12)19-16(21)15(20)18-11-17(22-3)7-9-23-10-8-17/h4-6H,7-11H2,1-3H3,(H,18,20)(H,19,21) |

| Standard InChI Key | KRMVGFZGXPFVTL-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC2(CCSCC2)OC |

Introduction

N1-(2,6-Dimethylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide is a synthetic organic compound characterized by its oxalamide backbone, substituted with a dimethylphenyl group and a methoxytetrahydrothiopyran moiety. This compound belongs to the class of oxalamides, which are known for their diverse applications in medicinal chemistry, material sciences, and as intermediates in organic synthesis.

Structural Characteristics

The molecular structure of this compound includes:

-

Core Functional Groups: Oxalamide (-CONHCONH-) functional group.

-

Substituents:

-

A 2,6-dimethylphenyl group attached to one nitrogen atom.

-

A methoxytetrahydrothiopyran moiety bonded to the other nitrogen atom via a methyl bridge.

-

The presence of these substituents contributes to its unique physicochemical properties, such as increased lipophilicity and potential hydrogen bonding sites.

Synthesis

The synthesis of N1-(2,6-dimethylphenyl)-N2-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)oxalamide typically involves:

-

Preparation of Oxalyl Precursors: Reacting oxalyl chloride with a suitable amine derivative (e.g., 2,6-dimethylaniline).

-

Amidation Reaction: Introducing the methoxytetrahydrothiopyran moiety via nucleophilic substitution using an appropriate amine or thiol precursor.

-

Purification: Employing recrystallization or column chromatography to isolate the pure compound.

Potential Applications

-

Pharmaceutical Research:

-

Oxalamides are explored for their potential as enzyme inhibitors and receptor modulators.

-

The thiopyran ring may contribute to bioactivity due to sulfur's role in biological systems.

-

-

Material Science:

-

As intermediates in polymer synthesis or as stabilizers due to their rigid structure.

-

-

Chemical Intermediates:

-

Useful in synthesizing more complex molecules due to its reactive functional groups.

-

Analytical Characterization

To confirm its structure and purity, the following techniques are typically employed:

-

NMR Spectroscopy:

-

Proton () and Carbon () NMR provide insights into the chemical environment of hydrogens and carbons.

-

Expected signals include aromatic protons (~7 ppm), aliphatic protons (~1–3 ppm), and methoxy protons (~3.5 ppm).

-

-

Mass Spectrometry (MS):

-

Molecular ion peak around , confirming molecular weight.

-

-

Infrared Spectroscopy (IR):

-

Characteristic peaks include C=O stretching (~1650 cm) and N-H bending (~3300 cm).

-

-

X-ray Crystallography:

-

Provides detailed three-dimensional structural data, including bond lengths and angles.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume